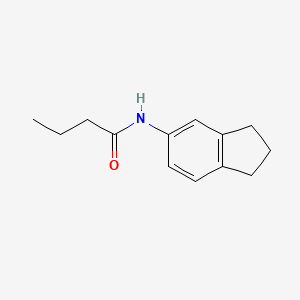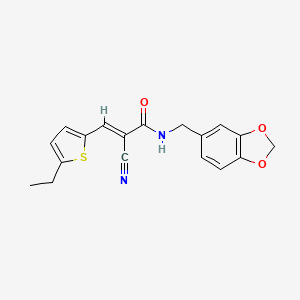![molecular formula C16H10BrN5OS B4790919 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4790919.png)
3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide
Vue d'ensemble
Description
3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide is not fully understood. However, studies have shown that it acts as an inhibitor of various enzymes and proteins involved in disease pathways. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial properties and can be used as an effective antibiotic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the study of its potential applications in the field of organic electronics. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects.
In conclusion, 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide is a promising compound with potential applications in various fields. Its high potency and selectivity make it a valuable tool for researchers. However, its potential toxicity requires careful handling and disposal. Further research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In material science, it has been used as a building block for the synthesis of various polymers, which have applications in the field of optoelectronics. In organic electronics, this compound has been used as a dopant for the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
(E)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5OS/c17-13-3-1-10(2-4-13)14-12(9-20-22-14)7-11(8-18)15(23)21-16-19-5-6-24-16/h1-7,9H,(H,20,22)(H,19,21,23)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVVDTJNQAEDMS-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C(C#N)C(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}propanamide](/img/structure/B4790839.png)

![N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4790856.png)
![methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B4790857.png)

![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide](/img/structure/B4790871.png)
![2-methyl-4-(1-piperidinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B4790873.png)
methanone](/img/structure/B4790880.png)
![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790886.png)
![N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4790890.png)

![methyl 3-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4790927.png)